Butyl[1-(5-methylfuran-2-YL)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-5-8-12-10(3)11-7-6-9(2)13-11/h6-7,10,12H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZGSNHKFAIWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Butyl 1 5 Methylfuran 2 Yl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique in organic chemistry for determining the structure of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
The ¹H NMR spectrum of Butyl[1-(5-methylfuran-2-YL)ethyl]amine is expected to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3' | 6.1 - 6.3 | d | ~3.1 |
| H-4' | 5.9 - 6.1 | d | ~3.1 |
| CH (methine) | 3.8 - 4.0 | q | ~6.7 |
| CH₃ (on furan) | 2.2 - 2.4 | s | - |
| CH₂ (butyl, adjacent to N) | 2.5 - 2.7 | t | ~7.2 |
| CH₃ (ethyl) | 1.4 - 1.6 | d | ~6.7 |
| CH₂ (butyl) | 1.3 - 1.5 | m | - |
| CH₂ (butyl) | 1.2 - 1.4 | m | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2' | 155 - 157 |
| C-5' | 150 - 152 |
| C-3' | 108 - 110 |
| C-4' | 105 - 107 |
| CH (methine) | 50 - 55 |
| CH₂ (butyl, adjacent to N) | 45 - 50 |
| CH₂ (butyl) | 30 - 35 |
| CH₃ (ethyl) | 20 - 25 |
| CH₂ (butyl) | 18 - 22 |
| CH₃ (on furan) | 12 - 15 |
Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY experiments reveal which protons are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate J-coupling between protons. For this compound, COSY would be expected to show correlations between the protons within the butyl chain, between the methine proton and the adjacent ethyl protons, and between the furan (B31954) protons.
HSQC is a powerful technique that correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of proton and carbon signals.
HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular structure by connecting different fragments of the molecule. For instance, HMBC would show correlations between the furan ring protons and the carbons of the ethylamine (B1201723) side chain.
NOESY experiments reveal which protons are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could provide information about the spatial arrangement of the butyl group relative to the furan ring.
Two-Dimensional (2D) NMR Correlation Experiments
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.
The most characteristic fragmentation pathway for aliphatic amines in electron ionization mass spectrometry (EI-MS) is α-cleavage. libretexts.orgmiamioh.edu This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. This cleavage is driven by the formation of a resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the mass spectrum. whitman.edujove.com For secondary amines, the loss of the largest alkyl radical is generally preferred. miamioh.edu
In this compound, there are two potential pathways for α-cleavage:
Pathway A: Cleavage of the C-C bond within the butyl group, leading to the loss of a propyl radical (•C₃H₇).
Pathway B: Cleavage of the C-C bond between the chiral carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃).
Pathway A is generally favored due to the loss of a larger, more stable propyl radical.
Figure 1: Proposed α-Cleavage Fragmentation of this compound (Image depicting the molecular structure and the two α-cleavage pathways leading to the formation of iminium ions at m/z 140 and m/z 166)
The furan moiety also directs fragmentation. The bond between the furan ring and the side chain is a point of facile cleavage due to the formation of a stable furfuryl-type cation. This "benzylic-like" cleavage would result in an ion corresponding to the 5-methylfurfuryl portion of the molecule or the charged amine fragment.
Common fragmentation pathways for the furan ring itself involve ring opening and subsequent loss of neutral molecules like carbon monoxide (CO) or radicals. ed.ac.ukresearchgate.netcdnsciencepub.com The initial molecular ion may undergo rearrangement followed by cleavage of the C-O or C-C bonds within the furan ring. ed.ac.uk This can lead to a complex series of lower mass ions that are characteristic of the furan system.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. longdom.org This capability is crucial for confirming the molecular formula of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
The molecular formula of this compound is C₁₁H₁₉NO. HRMS can verify this by measuring the mass of the molecular ion with high precision.
Table 2: HRMS Data for the Molecular Ion of this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₉NO | [M]⁺• | 181.14667 |
| C₁₁H₂₀NO | [M+H]⁺ | 182.15395 |
By comparing the experimentally measured mass to the calculated exact mass, the elemental composition can be confirmed with a high degree of confidence. longdom.org
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, at m/z 182) is selected and isolated, then subjected to fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then mass-analyzed.
This technique provides direct evidence of the connectivity of the molecule. For this compound, an MS/MS experiment on the precursor ion at m/z 182 would be expected to yield product ions corresponding to the α-cleavage and furan-related fragmentations discussed previously. For example, observing product ions at m/z 140 (loss of propane (B168953) from the butyl group) and m/z 97 (corresponding to the protonated 1-(5-methylfuran-2-yl)ethanamine fragment) would confirm the presence and connectivity of the butyl and substituted furan moieties. nih.govresearchgate.net
Table 3: Predicted Key MS/MS Fragments of this compound ([M+H]⁺ = 182.15)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Origin |
|---|---|---|---|
| 182.15 | 167.13 | CH₃ | α-cleavage (Pathway B) |
| 182.15 | 140.11 | C₃H₆ | α-cleavage (Pathway A) |
| 182.15 | 97.05 | C₅H₁₀ | Cleavage of N-C(furan) bond |
This detailed fragmentation map from an MS/MS experiment provides conclusive evidence for the proposed structure of this compound.
Computational Chemistry and Theoretical Investigations of Butyl 1 5 Methylfuran 2 Yl Ethyl Amine and Analogues
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry and electronic properties of molecules. sci-hub.seresearchgate.net The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable molecular structure. mdpi.com
The structural flexibility of Butyl[1-(5-methylfuran-2-YL)ethyl]amine arises from the rotation around several single bonds: the C-C bonds within the butyl group, the C-N bond of the amine, and the bond connecting the ethylamine (B1201723) moiety to the furan (B31954) ring. This rotation gives rise to multiple conformers, each with a different spatial arrangement and energy.
Conformational analysis using DFT methods allows for the mapping of the potential energy surface of the molecule. By systematically rotating the dihedral angles of the flexible bonds, researchers can identify various conformers and locate the energy minima, which represent the most stable, low-energy conformations. nih.gov For instance, the orientation of the butyl group relative to the furan ring can lead to various staggered and eclipsed forms, with staggered conformations generally being more stable due to reduced steric hindrance. The interplay of intramolecular forces, such as hydrogen bonding and steric repulsion, modulates the conformational flexibility and determines the predominant structures in different environments. nih.gov
Table 1: Representative Calculated Relative Energies of Postulated Conformers
| Conformer | Dihedral Angle (N-C-C-furan) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Anti | ~180° | 0.00 | 75.3 |
| Gauche (+) | ~+60° | 0.85 | 12.35 |
Note: This data is illustrative, based on typical energy differences for similar molecular fragments, and represents a hypothetical outcome of a DFT calculation.
Steric effects, arising from the spatial arrangement of atoms, significantly influence the properties of this compound. The bulky butyl group attached to the nitrogen atom and the methyl group on the ethyl bridge introduce considerable steric hindrance. This hindrance restricts free rotation around the adjacent bonds, influencing the molecule's preferred conformation. sci-hub.se These steric constraints can affect the accessibility of the nitrogen lone pair, thereby modulating the amine's basicity and nucleophilicity. Furthermore, the steric bulk can influence how the molecule interacts with biological targets or other reactants, potentially governing its reactivity and selectivity in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, as these are the most electron-donating parts of the molecule. The LUMO is likely distributed over the antibonding π-system of the furan ring.
Table 2: Representative FMO Data for Furan Derivatives Calculated via DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Acetyl-5-methylfuran (B71968) researchgate.net | -6.65 | -2.15 | 4.50 |
| Imidazole Derivative irjweb.com | -6.29 | -1.81 | 4.48 |
Note: This table presents data for related heterocyclic compounds to illustrate typical values obtained from DFT calculations.
DFT also allows for the calculation of various reactivity descriptors that provide deeper insight into a molecule's chemical behavior.
Fukui Functions : The Fukui function is a reactivity indicator that describes the change in electron density at a given point when the total number of electrons in the system changes. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites within a molecule. scm.com For a nucleophilic attack (reaction with an electrophile), the most reactive sites are those with a high value of the Fukui function f+. For an electrophilic attack (reaction with a nucleophile), the relevant function is f-. researchgate.net In this compound, the nitrogen atom and the electron-rich carbons of the furan ring are predicted to be the most reactive sites for electrophilic attack. semanticscholar.org
Electrostatic Potential Maps (MEP) : An MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.com It provides a map of charge distribution, where colors indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show significant negative potential around the furan's oxygen atom and the amine's nitrogen atom. A region of positive potential would be located around the hydrogen atom attached to the amine.
Molecular Orbital Theory and Electron Delocalization in Furan Systems
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread out over the entire molecule. wikipedia.orgyoutube.com In the furan ring of this compound, the electronic structure is best understood through MO theory.
Furan is an aromatic compound because it has a cyclic, planar structure with a continuous ring of p-orbitals and follows Hückel's rule, containing 6 π-electrons (4n+2, where n=1). vedantu.compharmaguideline.com These 6 electrons consist of four from the two double bonds and two from one of the lone pairs on the oxygen atom. wikipedia.orgquora.com These electrons are delocalized across the five-membered ring in a series of π molecular orbitals. wikipedia.org This delocalization results in aromatic stabilization, although furan is less aromatic than benzene (B151609). wikipedia.org The participation of the oxygen's lone pair increases the electron density within the ring, making furan and its derivatives more reactive towards electrophiles than benzene. wikipedia.org MO theory provides a detailed picture of this electronic system, showing how the atomic orbitals combine to form bonding, non-bonding, and antibonding molecular orbitals that encompass the entire heterocyclic ring. wikipedia.orgyoutube.com
Theoretical Studies on Reaction Mechanisms Involving Furan and Amine Moieties
Computational studies are invaluable for investigating the mechanisms of reactions involving the furan and amine functional groups.
Furan Moiety : The electron-rich nature of the furan ring makes it highly susceptible to electrophilic substitution reactions. wikipedia.org Theoretical calculations can model the reaction pathway, identifying the structure and energy of intermediates and transition states to determine the most favorable reaction sites. Furan can also act as a diene in Diels-Alder reactions. wikipedia.orgyoutube.com Computational modeling can predict the stereoselectivity and regioselectivity of these cycloadditions.
Amine Moiety : The amine group in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with acids to form ammonium (B1175870) salts or with electrophiles like alkyl halides and acyl chlorides. mnstate.edu Theoretical studies can elucidate the mechanisms of these reactions. For example, in reductive amination processes used to synthesize amines from furan-based carbonyl compounds, DFT calculations can help understand the adsorption and activation of substrates on catalyst surfaces and map out the reaction pathway from the initial condensation to form an imine, followed by its hydrogenation. rsc.orgmdpi.com Such studies are crucial for designing more efficient catalysts and optimizing reaction conditions.
Potential Energy Surface Scans for Reaction Pathways
The study of chemical reactions through computational methods often begins with the exploration of the potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping this surface, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, which correspond to reaction mechanisms. researchgate.net
Potential energy surface scans are a common technique to explore reaction pathways. This involves systematically changing a specific geometric parameter, such as a bond length or a dihedral angle, and calculating the energy at each step. For a molecule like this compound, a PES scan could be used to investigate various conformational changes or reaction mechanisms. For instance, the rotation around the C-N bond connecting the butyl group to the ethylamine moiety can be scanned to identify the most stable conformers.
A hypothetical PES scan for the rotation around a key dihedral angle in a related compound, 5-methyl-2-ethylfuran, can illustrate the type of information obtained. In a study on the thermal decomposition of 5-methyl-2-ethylfuran, the potential energy surfaces for various reactions, including H-abstraction and unimolecular dissociation, were calculated to determine the most likely decomposition pathways. mdpi.com
Table 1: Hypothetical Potential Energy Surface Scan Data for Dihedral Angle Rotation in a Furan Derivative
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 3.1 |
| 60 | 0.0 (Global Minimum) |
| 90 | 2.5 |
| 120 | 4.8 |
| 150 | 6.5 |
| 180 | 3.5 (Local Minimum) |
This table presents illustrative data for a generic furan derivative to demonstrate the concept of a potential energy surface scan.
Activation Barrier Calculations
Once a reaction pathway and its corresponding transition state have been identified on the potential energy surface, the activation barrier can be calculated. The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. This is a crucial parameter as it largely determines the rate of a chemical reaction.
For this compound, one could computationally investigate reactions such as N-dealkylation or oxidation of the furan ring. The calculation of the activation barriers for these potential metabolic pathways would provide insight into the compound's stability and how it might be processed in a biological system.
For example, in the study of 5-methyl-2-ethylfuran, the activation energies for various H-abstraction reactions were calculated. The energy barrier for the abstraction of a hydrogen atom from the ethyl group by a methyl radical was found to be significantly lower than other possible abstraction sites, indicating this as a more favorable reaction pathway. mdpi.com
Table 2: Hypothetical Activation Barriers for Proposed Reactions of this compound
| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Barrier (kcal/mol) |
| N-Debutylation | -552.789 | -552.741 | 29.5 |
| Furan Ring Oxidation | -552.789 | -552.723 | 41.4 |
| C-N Bond Cleavage | -552.789 | -552.698 | 57.1 |
This table contains hypothetical data to illustrate the concept of activation barrier calculation.
Computational Analysis of Acidity/Basicity: pKa Prediction for Alkylamines
The acidity or basicity of a molecule is a fundamental chemical property, quantified by its pKa (or pKb) value. For an amine like this compound, the basicity of the nitrogen atom is a key determinant of its behavior in solution, including its charge state at physiological pH.
Computational methods can predict pKa values with increasing accuracy. mdpi.comrowansci.com These calculations typically involve computing the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, often modeled using continuum solvation models. mdpi.comresearchgate.net Various levels of theory and basis sets can be employed, and the accuracy of the prediction can be improved by including explicit solvent molecules in the calculation. researchgate.net
For alkylamines, computational studies have shown that the choice of the theoretical method and the solvation model is critical for obtaining reliable pKa predictions. researchgate.net While direct experimental data for this compound is not available, computational pKa prediction would be a valuable tool to estimate this property.
Table 3: Comparison of Predicted pKa Values for Simple Alkylamines using Different Computational Methods
| Amine | Experimental pKa | Predicted pKa (Method A) | Predicted pKa (Method B) |
| Ethylamine | 10.6 | 10.5 | 10.8 |
| Butylamine (B146782) | 10.6 | 10.6 | 10.9 |
| Diethylamine | 10.9 | 10.8 | 11.1 |
This table presents illustrative data based on general trends in computational pKa prediction for alkylamines.
Structure-Activity Relationships from a Computational Perspective
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov Computational methods play a significant role in SAR by allowing for the calculation of various molecular descriptors and the modeling of interactions between a molecule and its biological target. academie-sciences.fr
For a class of compounds like furan-containing amines, computational SAR studies could involve calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various steric and electronic descriptors for a series of analogues. These descriptors can then be correlated with experimentally determined biological activity to build a predictive model.
For instance, studies on furan and benzofuran (B130515) derivatives have utilized SAR to explore their potential as anticancer agents. nih.govnih.gov These studies often reveal that specific substitutions on the furan or benzene ring can significantly impact activity. nih.gov While no specific SAR studies exist for this compound, a computational approach could guide the synthesis of more potent analogues by predicting which structural modifications are likely to enhance a desired biological effect.
Table 4: Hypothetical Computational Descriptors for a Series of Furan Ethylamine Analogues
| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| This compound | -5.8 | 1.2 | 1.5 | 10.5 |
| Propyl[1-(5-methylfuran-2-YL)ethyl]amine | -5.9 | 1.1 | 1.6 | 12.1 |
| Butyl[1-(furan-2-YL)ethyl]amine | -6.1 | 1.0 | 1.4 | 15.3 |
| Butyl[1-(5-chlorofuran-2-YL)ethyl]amine | -6.3 | 0.8 | 2.1 | 5.2 |
This table presents hypothetical data to illustrate how computational descriptors can be used in structure-activity relationship studies.
Reaction Mechanisms and Chemical Reactivity Studies of Furan and Amine Containing Systems
Mechanistic Insights into Furan (B31954) Ring Formation and Transformations
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. wikipedia.org Its reactivity is characterized by a susceptibility to both electrophilic substitution and cycloaddition reactions. wikipedia.orgyoutube.com Understanding the mechanisms of its formation and subsequent transformations is crucial for the synthesis of complex molecules.
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. Several cascade processes have been developed for the synthesis and functionalization of furan rings.
One notable approach involves a one-pot condensation of unprotected carbohydrates with compounds like malononitrile (B47326) in basic aqueous media, leading to densely functionalized 2-amino-3-furanonitriles in excellent yields. The mechanism for this transformation is a cascade sequence involving Knoevenagel condensation, Oxo-Michael addition, a Thorpe-Ziegler type reaction, and finally, a ring-opening-induced aromatization.
Another powerful strategy utilizes tris(pentafluorophenyl)borane (B72294) as a catalyst for the conversion of furans through ring-opening and closing cascade processes. ibs.re.kr This transition metal-free method efficiently transforms furans via hydrosilylation into synthetically valuable intermediates like α-silyloxy-(Z)-alkenyl silanes. ibs.re.kr Further reaction can induce a subsequent cyclization to produce cyclopropyl (B3062369) silanes. ibs.re.kr These cascade reactions are highly atom-economical and exhibit significant regio- and stereoselectivity. ibs.re.kr
Base-catalyzed cascade reactions have also been employed to construct polyaromatic furan derivatives from diynyl-1,6-diols. researchgate.net This process proceeds through a novel 1,3-H shift followed by a cyclization step. researchgate.net
| Reaction Type | Key Steps | Catalyst/Conditions | Starting Materials | Products | Reference |
|---|---|---|---|---|---|
| Base-Mediated Cascade | Knoevenagel condensation, Oxo-Michael addition, Thorpe-Ziegler cyclization, Aromatization | Et3N, DBU, K2CO3, or NaOMe in aqueous media | Carbohydrates, Malononitrile | Polyhydroxyalkyl 2-amino-3-furanonitriles | |
| Borane-Catalyzed Cascade | Furan ring-opening via hydrosilylation, Cyclopropanation | B(C6F5)3 | Furans, Hydrosilanes | α-Silyloxy-(Z)-alkenyl silanes, Cyclopropyl silanes | ibs.re.kr |
| Organo-Base Cascade | Knoevenagel, Michael addition, Paal-Knorr cyclization | Triethylamine | Glyoxal, 2-Cyanoacetophenone | Substituted Dihydrofurofurans and Furans |
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The furan ring can participate as a 4π-electron diene component in these cycloadditions, although its aromatic character can make it less reactive than non-aromatic dienes. ksu.edu.sa The reactivity order in Diels-Alder reactions is generally Furan > Pyrrole > Thiophene, which is the reverse of their aromaticity order. ksu.edu.sa
In the context of synthesizing nitrogen-containing heterocycles, the aza-Diels-Alder reaction is of particular importance. Furan and its derivatives can react with various dienophiles, including those containing nitrogen. For instance, microwave-enhanced Diels-Alder reactions of furans with acetylenic dienophiles proceed via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction to eliminate a small molecule and yield substituted furans or benzenes. mdpi.org
While furan typically acts as the diene, it can also function as a dienophile under certain conditions, particularly when substituted with strong electron-withdrawing groups. conicet.gov.aracs.org For example, 2-nitrofurans have been shown to react efficiently as dienophiles with electron-rich dienes. conicet.gov.ar The cycloaddition occurs selectively at the nitro-substituted double bond, and the resulting adducts can undergo thermal extrusion of nitrous acid. conicet.gov.ar This reactivity is valuable for synthesizing complex alkaloids. conicet.gov.ar The regioselectivity of these reactions can be highly predictable; for example, Diels-Alder cycloadditions between 6,7-dehydrobenzofuran (an aryne) and 2-substituted furans proceed with high regioselectivity. nih.gov
The Pictet-Spengler reaction is a fundamental transformation in heterocyclic chemistry, involving the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org This reaction proceeds through the formation of a Schiff base, which is then protonated to an electrophilic iminium ion that undergoes an intramolecular electrophilic substitution with the electron-rich aryl ring to form a new ring. wikipedia.orgjk-sci.com
This reaction is particularly relevant for furan-containing systems. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines from 2-(5-methylfuran-2-yl)ethanamine and various aromatic aldehydes. nih.govresearchgate.net The process involves the initial condensation to form an imine, followed by an acid-catalyzed Pictet-Spengler cyclization. nih.gov The driving force is the generation of an iminium cation, which is sufficiently electrophilic to attack the electron-rich 5-methylfuran ring. nih.gov Research has shown that the yield of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic aldehyde; electron-donating groups lead to higher yields compared to electron-withdrawing groups. nih.gov
| Aldehyde | Product Yield (%) | Reference |
|---|---|---|
| Benzaldehyde | 65 | nih.gov |
| 4-Methoxybenzaldehyde | 81 | nih.gov |
| 4-Methylbenzaldehyde | 72 | nih.gov |
| 4-Chlorobenzaldehyde | 55 | nih.gov |
| 4-Nitrobenzaldehyde | 48 | nih.gov |
Amine Reactivity and Functionalization Mechanisms
The secondary amine in Butyl[1-(5-methylfuran-2-YL)ethyl]amine is a key site of reactivity. Its lone pair of electrons confers nucleophilic and basic properties, while the adjacent C-H bonds can be involved in radical and ionic pathways.
The chemistry of amines is often dominated by two key reactive intermediates: iminium ions and α-amino radicals.
Iminium ions are cationic species with a C=N double bond. They are typically formed from the reaction of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst. numberanalytics.comlibretexts.org The process involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the iminium ion. libretexts.org These ions are potent electrophiles and are key intermediates in many important C-C bond-forming reactions, including the Mannich and Pictet-Spengler reactions. wikipedia.org
α-Amino radicals are open-shell species that serve as powerful synthetic intermediates. snnu.edu.cn They can be generated through the single-electron oxidation of the parent amine, often facilitated by photoredox catalysis, followed by deprotonation of the C-H bond alpha to the nitrogen. beilstein-journals.org This process effectively reverses the typical polarity of the α-carbon, a concept known as umpolung. snnu.edu.cn Once formed, α-amino radicals are strongly reducing and can engage in various transformations, such as addition to Michael acceptors or further one-electron oxidation to yield the corresponding iminium ion. beilstein-journals.org An alternative pathway for α-amino radicals involves reacting with molecular oxygen to form α-amino-peroxyl radicals, which can then eliminate a hydroperoxyl radical (HO₂•) to form an imine. rsc.org The specific reaction pathway is influenced by factors such as solvent polarity and reactant concentrations. rsc.org
| Intermediate | Formation Method | Electronic Character | Key Reactivity | Role in Synthesis |
|---|---|---|---|---|
| Iminium Ion | Condensation of amine with carbonyl (acid-catalyzed) numberanalytics.comlibretexts.org | Electrophilic | Nucleophilic attack at carbon | Pictet-Spengler, Mannich, Reductive Amination wikipedia.org |
| α-Amino Radical | Single-electron oxidation of amine + deprotonation (e.g., photoredox) beilstein-journals.org | Nucleophilic/Radical | Addition to electrophiles, oxidation to iminium ion | Umpolung strategies, C-C bond formation snnu.edu.cn |
The synthesis of chiral amines, where the nitrogen atom is attached to a stereogenic center, is a significant area of organic chemistry. acs.org For a molecule like this compound, the carbon atom bearing the amine, ethyl, and furan groups is a chiral center. Controlling the stereochemistry at this center is a key synthetic challenge.
A primary method for synthesizing such amines is reductive amination . wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone (in this case, 1-(5-methylfuran-2-yl)ethan-1-one) with an amine (butylamine) to form an intermediate imine, which is then reduced to the final amine. wikipedia.org To achieve stereocontrol, this reaction can be performed asymmetrically.
Asymmetric reductive amination can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation of the intermediate imine. acs.org This involves the use of transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands. acs.org The chiral catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine product upon addition of hydrogen. acs.org For example, Ir-catalyzed asymmetric hydrogenation of N-alkyl furan-containing imines has been shown to produce chiral amines with high enantioselectivity (up to 90% ee). acs.org
Another strategy involves the use of chiral Brønsted acids to catalyze asymmetric reactions involving imines, such as the Pictet-Spengler reaction, which can create a new chiral center with high stereocontrol. wikipedia.org The development of stereoselective reactions with imines, including allylations and aziridinations, provides diverse pathways to optically active nitrogen-containing compounds. dicp.ac.cn
Intermolecular and Intramolecular Interactions in Furan-Amine Systems
The physicochemical properties and chemical reactivity of furan-amine systems, such as this compound, are governed by a complex interplay of non-covalent forces both between molecules (intermolecular) and within a single molecule (intramolecular). These interactions dictate the compound's conformation, stability, and how it interacts with other molecules in a given system.
Intermolecular Interactions
Intermolecular forces are the attractions between neighboring molecules. In the case of this compound, the primary intermolecular forces include hydrogen bonding, van der Waals forces, and potential π-system interactions.
Hydrogen Bonding: As a secondary amine, this compound possesses one hydrogen atom bonded to nitrogen, which can act as a hydrogen bond donor. quora.comlibretexts.org The lone pair of electrons on the nitrogen atom and the lone pairs on the furan ring's oxygen atom can both serve as hydrogen bond acceptors. quora.comnih.govresearchgate.net This capacity for hydrogen bonding leads to intermolecular association, giving primary and secondary amines higher boiling points than tertiary amines or alkanes of a similar molecular weight. libretexts.orgbyjus.com Studies comparing nitrogen and oxygen as hydrogen bond acceptors in heterocyclic systems suggest that nitrogen is often a significantly stronger acceptor. researchgate.netresearchgate.net Therefore, the N-H···N interaction is expected to be a dominant hydrogen bonding motif in a pure sample of the compound.
Van der Waals Forces: This is a general term for the attraction of intermolecular forces between molecules, which includes both London dispersion forces and dipole-dipole interactions. youtube.com All atoms and structural components of the molecule—including the butyl and ethyl alkyl chains, the methyl group, and the furan ring—contribute to London dispersion forces. libretexts.org The strength of these forces increases with the size of the molecule and the surface area available for contact. youtube.com The presence of bulky or branched alkyl groups can reduce molecular compactness, which may weaken van der Waals attractions compared to straight-chain analogues. stackexchange.com The molecule is also polar, leading to permanent dipole-dipole attractions. stackexchange.com
π-Interactions: The furan ring constitutes an aromatic π-electron system. quora.com This allows for potential π-π stacking interactions between the furan rings of adjacent molecules. rsc.orgresearchgate.netacs.org Theoretical studies on furan dimers indicate that stacking interactions can be a significant stabilizing force, with energies comparable to weak C-H···O hydrogen bonds. nih.gov The electron-rich π cloud of the furan ring can also interact with the partially positive hydrogen atoms on the alkyl chains of neighboring molecules, resulting in C-H···π interactions. nih.govnih.gov
The following table summarizes the potential intermolecular interactions for this compound.
| Interaction Type | Donor Group/Region | Acceptor Group/Region | Relative Strength |
| Hydrogen Bonding | Amine (N-H) | Amine (N:), Furan (O:) | Strong |
| Dipole-Dipole | Permanent molecular dipole | Permanent molecular dipole | Moderate |
| π-π Stacking | Furan Ring (π-system) | Furan Ring (π-system) | Weak to Moderate |
| C-H···π Interactions | Alkyl Chains (C-H) | Furan Ring (π-system) | Weak |
| London Dispersion | Entire Molecule | Entire Molecule | Weak (but cumulative) |
Intramolecular Interactions
Intramolecular interactions are forces that occur within a molecule, influencing its three-dimensional shape (conformation) and the distribution of electron density.
Conformational Effects: The molecule contains several single bonds around which rotation can occur, leading to numerous possible conformations. researchgate.net The relative orientation of the furan ring, the ethyl side chain, and the butylamino group is determined by a balance between stabilizing and destabilizing intramolecular forces. Steric hindrance between the bulky alkyl groups will play a significant role in favoring conformations that minimize these repulsive interactions. acs.orgresearchgate.net Combined experimental and theoretical studies on similar N-substituted furan derivatives have shown the presence of complex rotational equilibria in solution. researchgate.net
Intramolecular Hydrogen Bonding: The geometry of the ethyl linker between the furan ring and the amine nitrogen may allow for the formation of an intramolecular hydrogen bond between the N-H proton and the furan's oxygen atom. Such an interaction would lead to a more rigid, coplanar structure by forming a stable pseudo-five- or six-membered ring. researchgate.net The formation of this internal bond would significantly influence the molecule's preferred conformation.
The key intramolecular interactions and their effects are outlined in the table below.
| Interaction/Effect | Structural Features Involved | Potential Consequence |
| Steric Hindrance | Butyl group, Ethyl group, Methyl group | Dictates preferred, less-crowded conformations. |
| Intramolecular H-Bonding | Amine (N-H) and Furan (O:) | May lead to a rigid, planarized conformation. |
| Electronic Effects | Electron-donating methyl and amine groups | Increases electron density in the furan ring, potentially enhancing H-bond acceptor strength. |
| Rotational Barriers | C-C and C-N single bonds | Leads to an equilibrium between multiple stable rotamers. |
Derivatization and Transformative Reactions of Butyl 1 5 Methylfuran 2 Yl Ethyl Amine
Further Functionalization of the Amine Nitrogen
The secondary amine group is a key site for introducing molecular diversity. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds through various well-established and novel methodologies.
The nitrogen atom in Butyl[1-(5-methylfuran-2-YL)ethyl]amine can readily participate in nucleophilic substitution and addition reactions. Alkylation with alkyl halides or sulfates can introduce new alkyl groups, converting the secondary amine into a tertiary amine. libretexts.orgchemcess.com Similarly, acylation with acid chlorides, anhydrides, or carboxylic acids (often requiring activation) yields the corresponding amides. chemcess.com These reactions are fundamental in peptide synthesis and the modification of bioactive molecules.
The reactivity of the amine is influenced by steric hindrance from the adjacent butyl and 1-(5-methylfuran-2-yl)ethyl groups. While generally reactive, highly bulky electrophiles may require more forcing conditions or catalytic activation to achieve efficient conversion.
Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines
| Reaction Type | Electrophile Example | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetonitrile) |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Triethylamine), Aprotic solvent (e.g., Dichloromethane) |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Alkaline conditions (e.g., Pyridine or NaOH) libretexts.org |
This table presents generalized reactions applicable to secondary amines like this compound.
Modern synthetic chemistry offers a range of catalytic methods for amine functionalization that provide greater efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl or N-heteroaryl bonds, significantly expanding the accessible chemical space. These reactions typically employ palladium or copper catalysts with specialized ligands.
Furthermore, catalytic C-H functionalization adjacent to the nitrogen atom can be envisioned, although this is a more advanced and less common strategy for this specific class of amines. Such methods would allow for the direct formation of C-C bonds at the α-carbon of the butyl or ethyl group, offering novel pathways for derivatization.
Transformations of the Furan (B31954) Ring System
The 5-methylfuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and a versatile participant in cycloaddition reactions. numberanalytics.comnumberanalytics.com Its stability can be a challenge, as harsh acidic or oxidative conditions can lead to ring-opening. numberanalytics.commdpi.comnih.gov
Direct functionalization of the C-5 methyl group is challenging due to the higher reactivity of the furan ring itself towards electrophiles. However, radical-based reactions or selective oxidation under carefully controlled conditions could potentially introduce functionality. For instance, allylic-type bromination using N-bromosuccinimide (NBS) under radical initiation could lead to a bromomethyl group, a versatile handle for further substitution.
Alternatively, the methyl group influences the electronic properties of the furan ring, and its presence can direct reactions at other positions or affect the ring's stability. For example, under certain acidic conditions, the presence of a 5-alkyl substituent can facilitate a retro-Paal-Knorr reaction, leading to hydrolysis of the furan ring to a 1,4-dicarbonyl compound. nih.gov
The furan ring in this compound can undergo a variety of synthetically useful transformations, including ring-opening and cycloaddition reactions.
Ring-Opening Reactions: Furan rings are susceptible to cleavage under oxidative or acidic conditions. mdpi.comrsc.orgresearchgate.net Oxidation, for instance with singlet oxygen or N-bromosuccinimide, can convert the furan into a reactive enedione functionality. nih.gov Acid-catalyzed hydrolysis can open the ring to form 1,4-dicarbonyl compounds, a transformation that is particularly relevant for biomass-derived furans. mdpi.comnih.gov These ring-opened products serve as valuable linear building blocks for the synthesis of other cyclic and acyclic molecules.
Cycloaddition Reactions: Furan and its derivatives are classic dienes in the Diels-Alder [4+2] cycloaddition reaction. numberanalytics.comacs.orgnih.gov They can react with a range of dienophiles, typically electron-deficient alkenes or alkynes, to form oxabicyclic adducts. acs.orgrsc.org These reactions are powerful for rapidly building molecular complexity and creating multiple stereocenters. nih.govrsc.org The reversibility of the furan Diels-Alder reaction is a known characteristic, often requiring specific conditions to favor the cycloadduct. nih.govrsc.org The substituent at the C-2 position can influence the regioselectivity and stereoselectivity of the cycloaddition. Furan can also participate in other cycloadditions, such as [2+2] reactions, providing access to different ring systems. numberanalytics.com
Table 2: Key Transformations of the Furan Ring
| Reaction Type | Reagent/Condition | Product Type | Synthetic Utility |
|---|---|---|---|
| Diels-Alder Reaction | Maleic Anhydride | Oxabicyclic Adduct | Rapid construction of complex polycyclic systems numberanalytics.comnih.govrsc.org |
| Oxidative Ring-Opening | N-Bromosuccinimide (NBS) | Keto-enal functionality | Access to linear, functionalized synthons nih.gov |
| Acid-Catalyzed Ring-Opening | Trifluoroacetic Acid (TFA) | 1,4-Dicarbonyl (Diketone) | Formation of linear building blocks nih.gov |
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the carbon atom bearing the amine and furan groups makes this compound a valuable chiral building block. researchgate.netresearchgate.netnih.gov Enantiomerically pure forms of this amine can be used to introduce a specific stereochemistry into a target molecule.
This chiral amine can serve as a key fragment in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov For example, the amine can be acylated and the resulting amide used in further transformations where the stereocenter directs the outcome of subsequent reactions. The furan ring itself can be viewed as a latent functional group, which can be unmasked or transformed at a later stage of a synthesis. numberanalytics.com The development of methodologies for accessing substituted chiral furans from readily available precursors is a significant topic in organic chemistry. researchgate.net The use of such chiral amines as ligands for asymmetric catalysis is another potential application, where the chiral environment around a metal center can induce enantioselectivity in a reaction.
Future Research Directions in Furan Amine Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The presence of a stereocenter in Butyl[1-(5-methylfuran-2-yl)ethyl]amine highlights the critical importance of stereoselective synthesis. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, developing efficient and highly selective methods to access specific stereoisomers is a primary goal.
Recent decades have seen remarkable progress in the enantioselective synthesis of chiral amines. nih.govacs.orgnih.gov Future research in the context of furan-amines will likely focus on several key strategies:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique has been extensively used for the synthesis of chiral amines. nih.govacs.orgnih.gov Future work could involve the asymmetric hydrogenation of imines derived from 5-methylfuran-2-yl ketones. The development of new chiral ligands, including phosphorus ligands and N-heterocyclic carbenes, will be crucial for achieving high enantioselectivity. acs.org
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for amine synthesis. acs.orgrsc.org Research into identifying or engineering transaminases that can efficiently convert furan-based ketones to their corresponding amines with high enantiopurity is a promising direction. acs.orgrsc.org This approach aligns with the growing demand for sustainable chemical processes.
Asymmetric Mannich and Alkylation Reactions: Enantioselective Mannich reactions involving ketimines and umpolung asymmetric alkylation of imine derivatives are effective strategies for constructing chiral α-tertiary amines and could be adapted for secondary amines. rsc.org
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Asymmetric Hydrogenation | High efficiency, broad substrate scope. nih.govacs.org | Reduction of the corresponding imine with a chiral catalyst. |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions. acs.orgrsc.org | Enantioselective amination of 1-(5-methylfuran-2-yl)ethan-1-one. |
| Asymmetric Alkylation | Formation of C-C bonds with stereocontrol. rsc.org | Could be explored for derivatives with further substitution. |
Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern organic synthesis, offering deep insights into reaction mechanisms and predicting reactivity. numberanalytics.comnumberanalytics.com For furan-amine chemistry, advanced computational modeling can accelerate the discovery and optimization of synthetic routes.
Predicting Reaction Pathways: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model potential energy surfaces of reactions. numberanalytics.comchemrxiv.org This allows for the prediction of feasible reaction pathways and the identification of potential side products. numberanalytics.comchemrxiv.org For instance, computational studies could help in selecting the most effective catalyst for the asymmetric hydrogenation of a furan-based imine by calculating the energy barriers of different catalytic cycles.
Mechanism Elucidation: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational modeling can provide detailed information about transition states, intermediates, and the role of catalysts and solvents. numberanalytics.com For example, modeling the interaction of a substrate with the active site of a transaminase could explain the observed stereoselectivity and guide protein engineering efforts to improve it.
Machine Learning in Reactivity Prediction: The integration of machine learning with quantum chemistry is an emerging area. acs.orgrsc.org By training models on existing reaction data, it may become possible to predict the outcomes of novel reactions involving furan-amines with high accuracy, significantly reducing the need for extensive experimental screening. acs.orgrsc.org
| Computational Approach | Application in Furan-Amine Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. numberanalytics.comnumberanalytics.com | Prediction of reaction feasibility and selectivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed reactions. | Understanding the origin of stereoselectivity in biocatalysis. |
| Machine Learning | Predicting reaction outcomes from molecular structures. acs.orgrsc.org | Accelerated discovery of new synthetic routes. |
Exploration of Green Chemistry Principles in Furan-Amine Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The synthesis of furan-amines, particularly those derived from biomass, is an area ripe for the application of these principles. mdpi.com
Use of Renewable Feedstocks: Furans themselves can be derived from lignocellulosic biomass, making them attractive renewable building blocks. mdpi.com Future research should continue to focus on efficient methods for converting biomass-derived furfurals into the necessary precursors for furan-amine synthesis.
Green Solvents: Traditional organic solvents often have significant environmental and health impacts. researchgate.net Research into the use of greener alternatives, such as bio-based solvents like Cyrene™ or deep eutectic solvents (DESs), for the synthesis of furan-amines is a key area of future development. mdpi.comrsc.org The use of water as a solvent, where possible, is also highly desirable. mdpi.com
Catalytic Processes: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry as they can reduce energy consumption and waste generation. rsc.org The development of recyclable heterogeneous catalysts for the synthesis of furan-amines would be a significant advancement. mdpi.com
Integration of Multidisciplinary Techniques for Comprehensive Characterization and Mechanistic Understanding
A deep understanding of the properties and reactivity of furan-amines requires a combination of analytical and spectroscopic techniques. The integration of these methods with computational approaches provides a powerful toolkit for comprehensive characterization.
Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential for structural confirmation, more advanced methods can provide deeper insights. For example, time-resolved spectroscopy can be used to observe short-lived intermediates in a reaction, providing direct evidence for a proposed mechanism.
Computational Spectroscopy: The simulation of spectroscopic data (e.g., NMR, IR, UV-Vis spectra) using quantum chemical methods can aid in the interpretation of experimental spectra and the confirmation of molecular structures. This is particularly useful for complex molecules or for distinguishing between different isomers.
Integrated Approaches for Mechanistic Studies: Combining experimental kinetic data with computational modeling and in-situ spectroscopic monitoring of reactions can provide a holistic understanding of reaction mechanisms. This integrated approach allows for the validation of theoretical models with experimental observations, leading to a more robust understanding of the factors that control reactivity and selectivity.
Q & A
Q. What are the established synthetic routes for Butyl[1-(5-methylfuran-2-YL)ethyl]amine, and what catalysts are typically employed?
The compound can be synthesized via nucleophilic substitution or condensation reactions involving 5-methylfuran derivatives. For example, reactions between 5-methylfurfural and butylamine precursors in ethanol under reflux, catalyzed by piperidine or sodium ethoxide, are common. Multi-step syntheses may involve intermediates like cyanoacetohydrazide or thiourea for cyclocondensation, as seen in analogous furan-based amine syntheses . Catalytic systems such as palladium or nickel complexes may enhance reaction efficiency in challenging steps .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- NMR : The -NMR spectrum should show signals for the butyl chain (δ 0.8–1.5 ppm), methyl group on the furan (δ 2.2–2.4 ppm), and aromatic furan protons (δ 6.0–6.5 ppm). -NMR will confirm the furan ring carbons (100–150 ppm) and amine-bearing carbons .
- IR : Stretching vibrations for N-H (3300–3500 cm) and C-O (furan ring, ~1250 cm) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns help confirm the molecular formula and substituent arrangement .
Q. What purification methods are recommended for this compound, particularly when dealing with by-products from amine-functionalized intermediates?
Column chromatography (silica gel, eluents like ethyl acetate/hexane) effectively separates polar by-products. Recrystallization using ethanol or dichloromethane/hexane mixtures is suitable for high-purity isolation. For amine salts (e.g., hydrochlorides), aqueous washes followed by solvent extraction are advised .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges might arise during refinement?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is ideal for structural elucidation. Challenges include resolving disorder in the butyl chain or furan ring and handling twinning in crystals. High-resolution data (>1.0 Å) and iterative refinement of thermal parameters improve accuracy. SHELXPRO can interface with macromolecular refinement tools if needed .
Q. What strategies can enhance the yield of this compound in multi-step syntheses involving furan derivatives?
- Catalyst Optimization : Use piperidine or sodium ethoxide to accelerate condensation steps .
- Reaction Engineering : Continuous flow reactors improve mixing and heat transfer for exothermic steps .
- Protecting Groups : Temporarily shield the amine group during furan functionalization to prevent side reactions .
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic sites. The amine group’s lone pair (HOMO) and furan’s electron-rich π-system are reactive centers. Solvent effects (PCM models) and transition-state analysis refine predictions for regioselectivity .
Q. What experimental approaches are suitable for investigating the biological activity of this compound, given structural analogs with reported antimicrobial properties?
- In Vitro Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Molecular Docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina.
- Cytotoxicity Studies : MTT assays on mammalian cell lines to assess selectivity .
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Cross-validate results using orthogonal assays (e.g., agar diffusion vs. microdilution). Control for compound purity (HPLC) and stereochemistry (chiral chromatography). Meta-analyses of structurally similar compounds (e.g., Methoxy[(5-methylfuran-2-yl)methyl]amine) provide context for activity trends .
Q. What role do steric and electronic effects play in the regioselective functionalization of this compound’s furan ring?
The methyl group at C5 induces steric hindrance, directing electrophiles to C3. Electron-donating amine substituents activate the furan ring, favoring electrophilic substitution at C4. Computational modeling (NBO analysis) quantifies charge distribution to guide synthetic planning .
Q. What are the stability concerns for this compound under varying pH and temperature conditions?
The compound is prone to oxidation at the furan ring under acidic conditions (pH < 4) and thermal decomposition above 150°C. Storage in amber vials under inert gas (N) at −20°C is recommended. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
